molecular formula C10H6F3NO4 B13500777 Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate

Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13500777
M. Wt: 261.15 g/mol
InChI Key: DGUKNFRCUUNAQN-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a furo[2,3-b]pyridine core structure This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the lithiation of a precursor followed by trapping with electrophiles can be employed to functionalize the desired positions on the furo[2,3-b]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and batch processing are often utilized to optimize reaction conditions and minimize by-products. The use of advanced purification methods, such as chromatography, ensures the isolation of the target compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylate group can produce alcohols .

Scientific Research Applications

Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxy and carboxylate groups may participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is unique due to its furo[2,3-b]pyridine core, which provides distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H6F3NO4

Molecular Weight

261.15 g/mol

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H6F3NO4/c1-17-9(16)7-6(15)5-2-4(10(11,12)13)3-14-8(5)18-7/h2-3,15H,1H3

InChI Key

DGUKNFRCUUNAQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)N=CC(=C2)C(F)(F)F)O

Origin of Product

United States

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